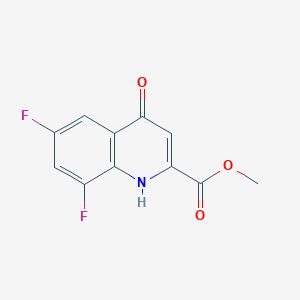

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

説明

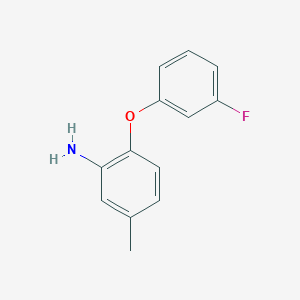

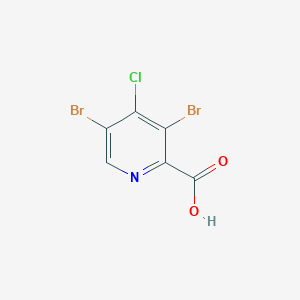

“Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H7F2NO3 . It has a molecular weight of 239.2 . This compound is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: COC(=O)C1=CC(=O)C2=CC(=CC(=C2N1)F)F . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate” are as follows :科学的研究の応用

- Application Summary : This compound is a derivative of fluoroquinolones, a family of antibacterials . Fluoroquinolones have been used in the world pharmaceutical market for nearly three decades . They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .

- Methods of Application : The structural modification of the quinolone skeleton by incorporating fluorine atoms at C-6 and other positions of the benzene ring resulted in a remarkable improvement of antimicrobial properties .

- Results or Outcomes : Due to enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase, fluoroquinolones possess a high antibacterial activity .

- Application Summary : DiFMUP, a fluorinated 4-methylumbelliferyl phosphate (MUP) derivative that has a lower pKa than that of MUP, making DiFMUP an excellent substrate for continuously assaying acid phosphatases at low pH .

- Methods of Application : The reaction product of DiFMUP has excitation/emission maxima of ∼358/450 nm .

- Results or Outcomes : This property makes it useful in fluorescence microscopy and flow cytometry .

Scientific Field: Synthetic Chemistry

Scientific Field: Biochemistry

- Application Summary : This compound is a building block in the synthesis of various pharmaceuticals and agrochemicals . Its unique structure and properties make it a valuable intermediate in the production of novel compounds with potential medicinal and agricultural applications .

- Methods of Application : The compound can be used in various synthetic pathways to produce new compounds .

- Results or Outcomes : The synthesized compounds can have potential medicinal and agricultural applications .

- Application Summary : 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, a related compound, is a novel HIV-1 integrase strand transfer inhibitor .

- Methods of Application : The compound can be used in the development of antiviral drugs .

- Results or Outcomes : The compound has shown potential in inhibiting HIV-1 integrase strand transfer .

- Application Summary : Lomefloxacin, a related compound, is very useful for the treatment of a variety of infections .

- Methods of Application : Using salts of lomefloxacin may overcome the problem of poor aqueous solubility .

- Results or Outcomes : Lomefloxacin has shown potential in treating a variety of infections .

Scientific Field: Medicinal Chemistry

Scientific Field: Antiviral Research

Scientific Field: Antibacterial Research

- Application Summary : This compound is a derivative of 4-Hydroxy-2-quinolones, which have interesting pharmaceutical and biological activities . They are valuable in drug research and development .

- Methods of Application : The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems .

- Results or Outcomes : The structure of 1B is the most common form . Quinolone and its allied scaffolds are found amongst more than 60 FDA approved drugs .

- Application Summary : A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . These compounds have been reported to harbor vast therapeutic potential .

- Methods of Application : The adopted methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides .

- Results or Outcomes : The synthesized compounds can then be explored for their therapeutic potential .

Scientific Field: Synthetic Chemistry

Scientific Field: Medicinal Chemistry

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

特性

IUPAC Name |

methyl 6,8-difluoro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c1-17-11(16)8-4-9(15)6-2-5(12)3-7(13)10(6)14-8/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFFZRZFGCJZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621559 | |

| Record name | Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

CAS RN |

1065074-53-4 | |

| Record name | Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1370654.png)

![5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370664.png)

![3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1370665.png)

![8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1370680.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1370687.png)